Säure Rot 138

Übersicht

Beschreibung

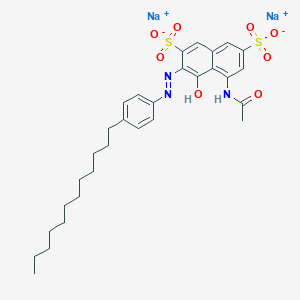

Acid Red 138, is a synthetic azo dye with the chemical formula C30H37N3Na2O8S2. It is commonly used in the textile industry for dyeing protein fibers such as wool and silk. The compound is known for its vibrant red color and excellent dyeing properties.

Wissenschaftliche Forschungsanwendungen

Acid Red 138, has diverse applications in scientific research:

Chemistry: Used as a pH indicator and in titration experiments.

Biology: Employed in staining techniques to visualize cellular components.

Medicine: Investigated for potential use in drug delivery systems.

Wirkmechanismus

Target of Action

Acid Red 138, also known as disodium;5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate, C.I. Acid Red 138, disodium salt, TracidRedBs, or C.I. Acid Red 138, is primarily targeted towards protein fibers . It is widely used for dyeing these fibers due to its unique chemical properties .

Biochemical Pathways

Its solubility behavior in supercritical carbon dioxide is a subject of study . This solubility behavior can potentially influence the dyeing process of protein fibers.

Pharmacokinetics

The solubility of acid red 138 in different environments, such as in water at various temperatures and pressures, has been studied . These solubility properties can impact the bioavailability of Acid Red 138.

Result of Action

The primary result of the action of Acid Red 138 is the dyeing of protein fibers The dye’s interaction with the fibers results in a change in their color

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acid Red 138, is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of p-dodecylaniline, which is then coupled with N-acetyl H acid to form the final product .

Industrial Production Methods

In industrial settings, the synthesis of Acid Red 138, involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is typically isolated and purified through crystallization and filtration processes .

Analyse Chemischer Reaktionen

Types of Reactions

Acid Red 138, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

Substitution: Strong nucleophiles like sodium hydroxide and potassium cyanide are used in substitution reactions.

Major Products Formed

Oxidation: Various oxidation products depending on the reaction conditions.

Reduction: Amines are the primary products formed from the reduction of the azo bond.

Substitution: Substituted derivatives of the original compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- C.I. Acid Red 1

- C.I. Acid Red 14

- C.I. Acid Red 18

Uniqueness

Acid Red 138, is unique due to its long alkyl chain, which enhances its solubility and dyeing properties. Compared to similar compounds, it offers better stability and colorfastness, making it a preferred choice in various applications .

Biologische Aktivität

Acid Red 138, also known as C.I. Acid Red 138, is a synthetic azo dye widely used in the textile industry for dyeing protein fibers. Its chemical formula is , and it is characterized by its vivid red color and complex structure, which includes a long alkyl chain and multiple functional groups. This article explores the biological activity of Acid Red 138, focusing on its environmental impact, toxicity to aquatic organisms, and potential health risks.

Chemical Structure and Properties

The unique structure of Acid Red 138 contributes to its solubility and dyeing properties, making it effective for various applications. The compound's classification as a weak acid azo dye allows it to interact favorably with protein fibers. Below is a comparative table highlighting Acid Red 138 alongside other azo dyes:

| Dye Name | Chemical Formula | Applications | Molecular Weight |

|---|---|---|---|

| Acid Red 138 | C30H37N3Na2O8S2 | Textile dyeing | 585.67 g/mol |

| Acid Red 73 | C20H22N2O6S | Wool dyeing | 414.56 g/mol |

| Acid Orange 7 | C16H12N2Na2O4S | Food coloring | 402.34 g/mol |

| Direct Blue 71 | C34H36N6Na2O6S2 | Cotton dyeing | 682.84 g/mol |

Environmental Impact

Research indicates that Acid Red 138 poses significant environmental risks. Studies have shown that the dye can be toxic to aquatic organisms, leading to detrimental effects on microbial communities in wastewater treatment processes. Its persistence in the environment raises concerns regarding its biodegradability and potential health risks associated with exposure.

Toxicity Studies

A study conducted on the effects of Acid Red 138 on aquatic life demonstrated that exposure resulted in reduced growth rates and increased mortality in fish species such as Danio rerio (zebrafish). The study utilized a range of concentrations to evaluate the LC50 (lethal concentration for 50% of the population) over a specified duration.

- Test Organism : Danio rerio

- Exposure Duration : 96 hours

- LC50 Value : Approximately 15 mg/L

This data indicates a concerning level of toxicity, necessitating further investigation into the compound's ecological effects and potential bioaccumulation in aquatic organisms.

Health Risks

Potential health risks associated with exposure to Acid Red 138 include allergic reactions and carcinogenic effects. Some studies suggest that prolonged exposure may lead to skin sensitization and other adverse health effects in humans . The compound's structural similarity to other known carcinogenic azo dyes raises alarms about its safety profile.

Case Studies

Eigenschaften

IUPAC Name |

disodium;5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N3O8S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-16-24(17-15-22)32-33-29-27(43(39,40)41)19-23-18-25(42(36,37)38)20-26(31-21(2)34)28(23)30(29)35;;/h14-20,35H,3-13H2,1-2H3,(H,31,34)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWHGIACASUWJC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065944 | |

| Record name | C.I. Acid Red 138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15792-43-5 | |

| Record name | Acid Red 138 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015792435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-(4-dodecylphenyl)diazenyl]-4-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Red 138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the primary applications of Acid Red 138?

A1: Acid Red 138 is predominantly utilized as a dye for protein fibers, particularly in the textile industry []. Its widespread use stems from its ability to impart vibrant colors to materials like silk and wool [].

Q2: How does the pH of a solution influence the adsorption of Acid Red 138?

A3: The adsorption of Acid Red 138 is significantly influenced by the solution's pH. Studies have demonstrated that its removal from aqueous solutions is more effective in acidic conditions, with higher removal efficiencies observed at lower pH values [].

Q3: What types of materials have been investigated for the removal of Acid Red 138 from wastewater?

A3: Several materials have shown promise in removing Acid Red 138 from wastewater. These include:

- Rice bran: This agricultural byproduct exhibits a notable capacity to adsorb Acid Red 138, with its efficiency influenced by factors like particle size and pretreatment methods [].

- Hybrid adsorbents: Researchers have developed hybrid adsorbents like calcium fluoride-Acid Red 138, which demonstrate high adsorption capacities for Acid Red 138 and other organic contaminants. This approach also presents a sustainable solution by utilizing dye wastewater in the adsorbent synthesis [, ].

- Activated clay: Both pristine and calcined activated clay have been explored for their adsorption capabilities, with pristine activated clay displaying a particular affinity for cationic dyes [].

- Crosslinked chitosan: This modified natural polymer, particularly when crosslinked with a higher fatty diacid diglycidyl, showcases adsorption capabilities towards Acid Red 138 and other acid dyes. The presence of hydrophobic groups in the crosslinker influences its interaction with dyes possessing hydrophobic moieties, such as the dodecyl group in Acid Red 138 [].

Q4: What microorganism has shown potential for the biodegradation of Acid Red 138?

A5: A strain of Pseudomonas species has been identified for its ability to degrade Acid Red 138, showcasing promising removal efficiencies in laboratory settings [, ]. This finding opens avenues for exploring bioremediation strategies for dye-contaminated wastewater.

Q5: How do urea, thiourea, and ammonium thiocyanate impact Acid Red 138 in solution?

A5: The interaction of Acid Red 138 with urea, thiourea, and ammonium thiocyanate reveals interesting dynamics:

- Ammonium Thiocyanate: This compound typically induces the aggregation of Acid Red 138 in solution [].

Q6: What spectroscopic techniques have been used to analyze Acid Red 138?

A6: Various spectroscopic techniques have been employed to characterize Acid Red 138 and investigate its properties:

- Resonance Raman Spectroscopy: This technique has been used to elucidate the tautomeric structures of Acid Red 138 when adsorbed at the interface between an aqueous solution and air [].

Q7: Has the structure-activity relationship of Acid Red 138 and its homologues been investigated?

A8: Yes, research has explored the relationship between the chemical structure and color properties of Acid Red 138 and its related compounds. These studies provide insights into how modifications in the dye's molecular structure influence its color characteristics [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.